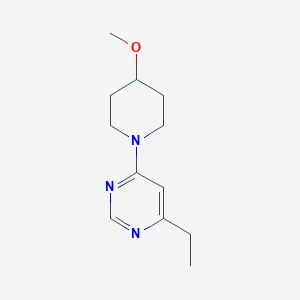
4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . This compound contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In one method, piperazine was added to a solution of the compound and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis
The molecular structure of “4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine” includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . It also contains an ethyl group, a methoxy group, and a piperidinyl group .Chemical Reactions Analysis
Pyrimidine and its derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . The chemical reactions of “4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine” and its derivatives in biological systems can lead to these various pharmacological effects .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine” include its molecular weight and the presence of various functional groups . It contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrimidine .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
The piperidine ring is a crucial building block in drug discovery. Researchers have explored the synthesis of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine derivatives for their potential pharmacological activities. These compounds can serve as lead structures for designing novel drugs targeting specific diseases or biological pathways .
Antioxidant Properties
Piperidine-based compounds, including 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine, exhibit antioxidant properties. Their ability to scavenge free radicals makes them valuable in combating oxidative stress-related conditions .
Anti-Inflammatory Agents
Pyrimidines, including those containing piperidine moieties, have shown promise as anti-inflammatory agents. Researchers have investigated the structure-activity relationships (SARs) of various pyrimidines, aiming to develop potent anti-inflammatory drugs .
Neuropharmacology
Given the central nervous system’s sensitivity to piperidine-containing compounds, investigations into the neuropharmacological effects of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine derivatives are warranted. These compounds may modulate neurotransmitter systems or exhibit neuroprotective properties.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 1(1), 1-5. Research developments in the syntheses, anti-inflammatory activities, and SARs of pyrimidines. RSC Advances, 11(11), 6190-6205.
Wirkmechanismus
Target of Action
The primary targets of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine interacts with its targets, ATF4 and NF-kB proteins, through molecular docking . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, the compound exhibits its anti-neuroinflammatory properties .
Pharmacokinetics
The compound’sbioavailability is likely influenced by its chemical structure and the presence of functional groups such as the piperidine moiety .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Eigenschaften
IUPAC Name |
4-ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-10-8-12(14-9-13-10)15-6-4-11(16-2)5-7-15/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCZBUSFMCQIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

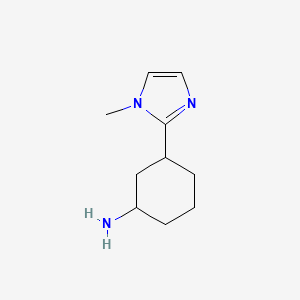
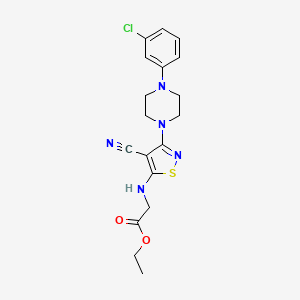
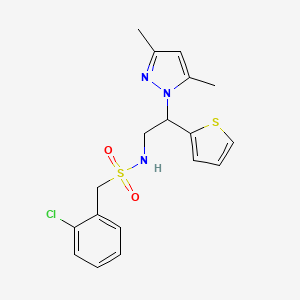
![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)
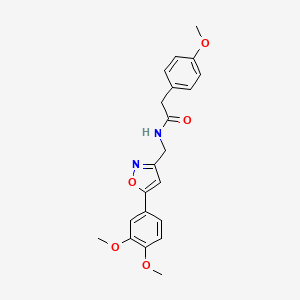
![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)

![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)

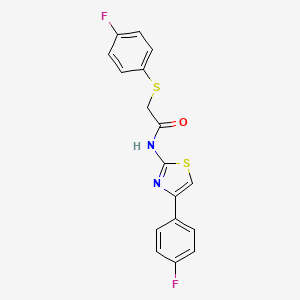
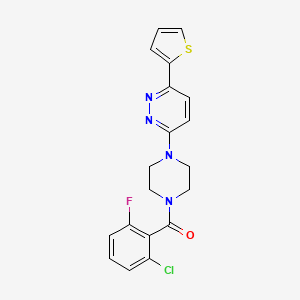
![2-[4-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2766940.png)